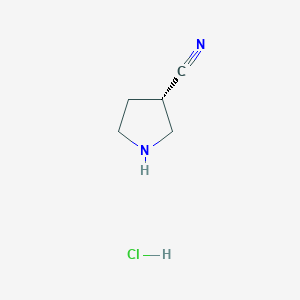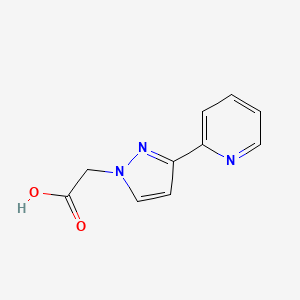![molecular formula C10H8F3N3 B1452690 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine CAS No. 1153040-21-1](/img/structure/B1452690.png)
1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine
説明
“1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
There are no specific synthesis methods available for “1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine”. However, pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system2.Molecular Structure Analysis
The molecular structure of “1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine” is not explicitly available. However, compounds with similar structures have been studied. For example, the compound “1-[3-(trifluoromethyl)phenyl]-piperazine” has a molecular weight of 230.22953.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine”. However, compounds with similar structures, such as “1-[3-(trifluoromethyl)phenyl]-piperazine”, have been studied3.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine” are not explicitly available. However, compounds with similar structures, such as “1-[3-(trifluoromethyl)phenyl]-piperazine”, have been studied3.科学的研究の応用
The trifluoromethyl group is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom. Compounds containing the trifluoromethyl group are often used in the development of pharmaceuticals and agrochemicals . The presence of the trifluoromethyl group can significantly alter the chemical and biological properties of organic compounds, making them more effective as drugs or pesticides .
In the field of pharmaceuticals, for example, the trifluoromethyl group is often used to increase the lipophilicity and metabolic stability of drug molecules . This can enhance the drug’s ability to cross biological membranes and reach its target, and can also prevent the drug from being broken down too quickly in the body .
In the field of agrochemicals, trifluoromethylated compounds are often used as pesticides . The trifluoromethyl group can enhance the pesticide’s effectiveness by increasing its stability and persistence in the environment .
The methods of application or experimental procedures for these compounds would depend on their specific use. For example, in pharmaceutical research, these compounds might be tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) to determine their effectiveness and safety . In agrochemical research, these compounds might be tested in field trials to determine their effectiveness against specific pests .
The results or outcomes obtained from these studies would also depend on the specific use of the compound. In pharmaceutical research, the results might include data on the compound’s effectiveness against a specific disease or condition, its toxicity, and its pharmacokinetics (how it is absorbed, distributed, metabolized, and excreted by the body) . In agrochemical research, the results might include data on the compound’s effectiveness against specific pests, its environmental impact, and its toxicity to non-target organisms .
-
Applications of low-valent compounds with heavy group-14 elements : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties. These low-valent group-14 species have shown applications in various areas such as organic transformations, small molecule activation, and materials .
-
Photothermal applications of two-dimensional nanomaterials : Photothermal conversion, as a rapid and effective form of energy conversion, has become increasingly attractive in recent years. Two-dimensional (2D) nanomaterials tend to become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility. Their good biocompatibility enables their prosperous applications in photothermal therapy and usually with satisfactory therapeutic effects .
-
Applications of low-valent compounds with heavy group-14 elements : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties. These low-valent group-14 species have shown applications in various areas such as organic transformations, small molecule activation, and materials .
-
Photothermal applications of two-dimensional nanomaterials : Photothermal conversion, as a rapid and effective form of energy conversion, has become increasingly attractive in recent years. Two-dimensional (2D) nanomaterials tend to become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility. Their good biocompatibility enables their prosperous applications in photothermal therapy and usually with satisfactory therapeutic effects .
Safety And Hazards
There is no specific safety and hazard information available for “1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine”. However, it is generally recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and ensure adequate ventilation when handling similar chemical compounds5.
将来の方向性
There is no specific information available on the future directions of “1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine”. However, compounds with similar structures, such as trifluoromethylpyridine, have been studied for their potential applications in the development of agrochemical and pharmaceutical compounds6.
Please note that this information is based on the available data and may not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature or consult with a chemical expert.
特性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(14)5-15-16/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEHERJXNTXVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



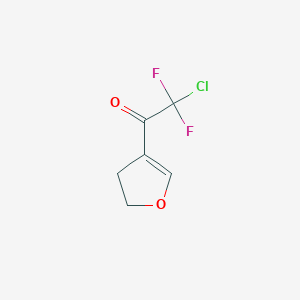
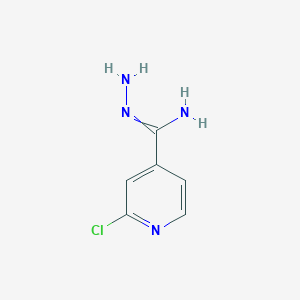
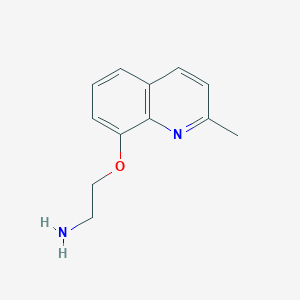
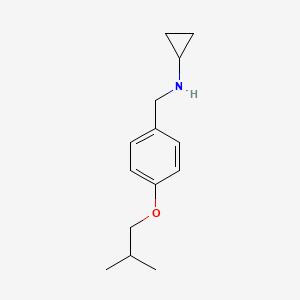

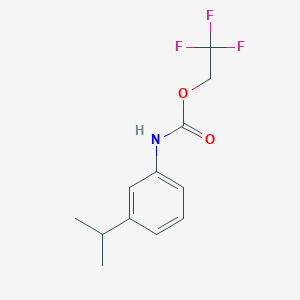
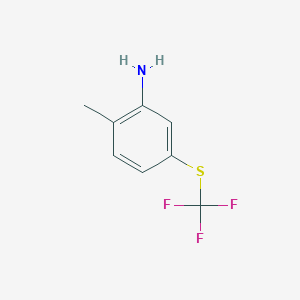
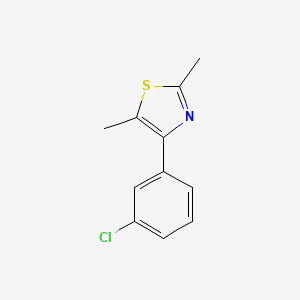
![3-[(1-Phenylethyl)amino]propanamide](/img/structure/B1452621.png)
![Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1452622.png)
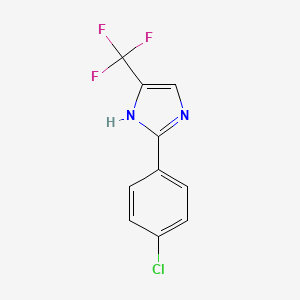
![Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate](/img/structure/B1452628.png)
